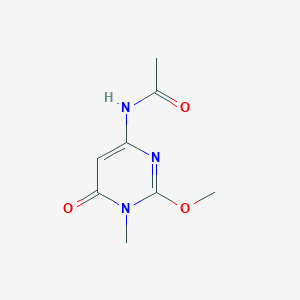![molecular formula C20H13BrN2O2 B303405 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303405.png)
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile, also known as ABPC, is a synthetic compound that belongs to the family of chromene derivatives. ABPC has gained significant attention in the scientific community due to its potential therapeutic properties, particularly in the field of cancer research.
作用機序
The mechanism of action of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves the inhibition of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function and leading to DNA damage and cell death.
Biochemical and Physiological Effects:
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been reported to exhibit several biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to inhibit cell migration and invasion, which are critical steps in cancer metastasis. Furthermore, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to induce autophagy, a process that involves the degradation of damaged cellular components, which may contribute to its anti-cancer properties.
実験室実験の利点と制限
One of the advantages of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is its potent cytotoxicity against various cancer cell lines, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is its low solubility in water, which may pose challenges in drug development.
将来の方向性
There are several future directions for the study of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile. One of the potential areas of research is the development of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile-based drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile and its potential therapeutic applications in other diseases. Finally, the development of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile-based imaging agents may provide a valuable tool for cancer diagnosis and treatment monitoring.
In conclusion, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is a synthetic compound that exhibits potent cytotoxicity against various cancer cell lines and has potential therapeutic properties. Further research is needed to fully understand its mechanism of action and potential applications in the field of cancer research.
合成法
The synthesis of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves a multi-step process that includes the reaction of 4-bromoacetophenone with malononitrile to form 4-bromo-1,1-cyclohexanedione. The subsequent reaction of 4-bromo-1,1-cyclohexanedione with salicylaldehyde yields 3-(4-bromophenyl)-4-hydroxy-2H-chromen-2-one. Finally, the reaction of 3-(4-bromophenyl)-4-hydroxy-2H-chromen-2-one with ammonium acetate and sodium acetate leads to the formation of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile.
科学的研究の応用
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Several studies have reported that 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways.
特性
製品名 |
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
分子式 |
C20H13BrN2O2 |
分子量 |
393.2 g/mol |
IUPAC名 |
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H13BrN2O2/c21-13-5-1-12(2-6-13)18-16(10-22)20(23)25-17-8-4-11-3-7-14(24)9-15(11)19(17)18/h1-9,18,24H,23H2 |
InChIキー |
UDXFPBIMYWJEPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)O |
正規SMILES |
C1=CC(=CC2=C1C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)


![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)




![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)
![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)


![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)
